molecular formula C17H16N2O3 B2662743 N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251548-90-9

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2662743
CAS No.: 1251548-90-9
M. Wt: 296.326
InChI Key: VOKJZEKLJNQCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound featuring a coumarin (2H-chromen-2-one) core substituted at the 3-position with a butanamide chain. The butanamide moiety is further functionalized with a 1H-pyrrol-1-yl group. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(8-5-11-19-9-3-4-10-19)18-14-12-13-6-1-2-7-15(13)22-17(14)21/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKJZEKLJNQCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Chromone Moiety: The chromone moiety can be synthesized through the cyclization of o-hydroxyacetophenone derivatives in the presence of an acid catalyst.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of the chromone moiety with the pyrrole ring via a butanamide linker. This can be achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyrrole ring.

Scientific Research Applications

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares a coumarin backbone but differs in substituents:

  • Core modification : The coumarin ring in this analogue is fluorinated at position 5 and substituted with a 3-fluorophenyl group at position 3.
  • Functional groups : A pyrazolo-pyrimidine sulfonamide chain replaces the pyrrole-butaneamide chain in the target compound.
  • Biological implications: The fluorinated aryl groups and sulfonamide moiety likely enhance metabolic stability and target selectivity (e.g., kinase inhibition) compared to the non-fluorinated, pyrrole-containing target compound .
Property Target Compound Patent Example 53 ()
Core structure 2H-chromen-2-one 4H-chromen-4-one (fluorinated)
Substituent at position 3 4-(1H-pyrrol-1-yl)butanamide Pyrazolo-pyrimidine sulfonamide
Molecular weight (g/mol) ~300 (estimated) 589.1 (M++1)
Bioactivity Antimicrobial (hypothesized) Kinase inhibition (demonstrated)

Pharmacopeial Butanamide Derivatives ()

The Pharmacopeial Forum lists structurally complex butanamide derivatives, such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (). Key comparisons include:

  • Backbone complexity : The pharmacopeial compounds feature branched hexane backbones with multiple stereocenters, unlike the linear butanamide chain in the target compound.
  • Functional groups : The 2-oxotetrahydropyrimidinyl group in these derivatives may confer protease resistance or enhanced pharmacokinetics compared to the pyrrole group in the target compound .

Methacrylated Gelatin (GelMA) Derivatives ()

  • Application focus : GelMA derivatives are engineered for bioadhesion and drug delivery, whereas the target coumarin-pyrrole butanamide may prioritize small-molecule therapeutic effects .
  • Functionalization : The nitroso and hydroxymethyl groups in GelMA derivatives contrast with the pyrrole’s electron-rich aromatic system in the target compound.

Biological Activity

Overview

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound classified as a chromenyl derivative. Its unique structure, featuring a chromone moiety and a pyrrole ring linked by a butanamide chain, presents significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse scientific studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound features:

  • A chromone moiety (2-oxo-2H-chromen-3-yl)
  • A pyrrole ring (1H-pyrrol-1-yl)
  • A butanamide linker

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of chromone compounds demonstrated significant cytotoxic effects against breast cancer cells, suggesting that the incorporation of the pyrrole ring could enhance this activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. Specific Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory responses .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptors: It may interact with receptors that regulate apoptosis and cell proliferation.

Pathways Involved:
The compound is believed to modulate signaling pathways associated with:

  • Cell cycle regulation
  • Apoptosis
  • Inflammatory responses

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12 µM.
Study 2Showed antimicrobial activity with MIC values ranging from 5 to 20 µg/mL against various bacterial strains.
Study 3Reported anti-inflammatory effects in animal models, reducing edema by 40% compared to control groups.

Q & A

Q. What are the standard synthetic routes for N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound likely involves coupling the coumarin (2-oxo-2H-chromen-3-yl) and pyrrole (1H-pyrrol-1-yl) moieties via a butanamide linker. A common approach is to use activated esters (e.g., NHS esters) or coupling agents like EDCl/HOBt for amide bond formation. For example, similar butanamide derivatives were synthesized via nucleophilic substitution or condensation reactions, achieving yields of 45–68% . Optimization strategies include:

  • Catalyst Selection : Use of DMAP or triethylamine to enhance reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature Control : Reactions at 60–80°C minimize side products.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm), pyrrole protons (δ 6.5–7.0 ppm), and amide NH (δ 8.0–8.5 ppm, broad). Integration ratios should match expected proton counts (e.g., 4 pyrrole protons, 3 coumarin protons) .
  • IR : Stretching vibrations for the amide carbonyl (1650–1680 cm⁻¹), lactone carbonyl (1720–1750 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) confirm functional groups .
  • Purity Check : Use TLC (Rf comparison with standards) or HPLC (retention time and peak symmetry).

Advanced Research Questions

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from solvation effects, conformational flexibility, or assay variability. To address this:

  • Molecular Dynamics (MD) Simulations : Perform free-energy perturbation (FEP) calculations to account for solvent interactions and ligand flexibility.
  • Dose-Response Validation : Repeat bioactivity assays (e.g., MIC for antimicrobial testing) with varying concentrations and controls (e.g., P. aeruginosa MH602 lasB reporter strain for GFP-based inhibition assays) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of differences between predicted vs. observed IC₅₀ values.

Q. How can X-ray crystallography and SHELX software determine the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

  • Crystallization : Use vapor diffusion with solvents like DMSO/water or ethanol. Monitor crystal growth under polarized light.
  • Data Collection : Collect high-resolution (≤1.0 Å) X-ray diffraction data at synchrotron facilities.
  • Refinement with SHELXL :
    • Input initial phases from SHELXS or SHELXD.
    • Refine anisotropic displacement parameters and hydrogen bonding networks.
    • Validate geometry using Coot and R-factor convergence (target: R < 0.05) .
  • Intermolecular Analysis : Identify π-π stacking (coumarin-pyrrole) and hydrogen bonds (amide NH to carbonyl) using Mercury software.

Q. How should researchers design experiments to evaluate cytotoxicity and antimicrobial activity?

Methodological Answer:

  • Antimicrobial Assays :
    • Bacterial Strains : Test against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains using agar dilution (MIC) or fluorescence-based reporter systems (e.g., GFP expression in P. aeruginosa MH602) .
    • Fungal Strains : Include C. albicans in broth microdilution assays.
  • Cytotoxicity :
    • MTT Assay : Expose human fibroblast cells (e.g., NIH/3T3) to 10–100 µM compound for 48 hrs. Measure absorbance at 570 nm .
    • Selectivity Index (SI) : Calculate SI = IC₅₀ (cytotoxicity)/MIC (antimicrobial) to prioritize compounds with SI > 10.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.